![molecular formula C10H11N5S B1390969 N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea CAS No. 1189749-60-7](/img/structure/B1390969.png)
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea
Overview
Description
“N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea” is a chemical compound . It is an off-white solid with a yield of 96% .
Synthesis Analysis
The compound has been successfully incorporated into Mn (II)/Cu (II) based coordination frameworks .Molecular Structure Analysis
The molecular structure of the compound was established by NMR and MS analysis . The compound has a monoclinic structure with a Schläfli symbol of (4·6 2) 2 (4 2 ·6 10 ·8 3) topology .Chemical Reactions Analysis
The compound has been used in the synthesis of a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids . These hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical And Chemical Properties Analysis
The compound has a melting point of 60–62 °C . Its molecular weight is 233.3 . The compound is stable at a storage temperature of 28 C .Scientific Research Applications
Anti-Myxovirus Activity
N,N′-Disubstituted thioureas, a category which includes compounds similar to N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea, have been evaluated for their activity against myxoviruses. Specific compounds in this group have demonstrated activity against respiratory syncytial virus and influenza A (Todoulou et al., 1994).
Antibacterial and Antifungal Potential
Certain N-substituted-N'-[4-(4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione-5-yl)phenyl]thioureas, which are structurally related to N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea, were synthesized and assessed for antibacterial and antifungal activities. However, these specific derivatives did not exhibit significant antibacterial or antifungal activity (Küçükgüzel et al., 1995).
Antimycobacterial Properties
A series of N-alkyl/aryl-N'-[4-(4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione-5-yl)phenyl]thioureas demonstrated antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium fortuitum, with some compounds exhibiting significant inhibitory effects (Küçükgüzel et al., 2001).
Anti-Inflammatory Activity
Related compounds, including 1-[3-(4-substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]thiourea derivatives, have been synthesized and evaluated for their anti-inflammatory activity. Some of these derivatives showed promising anti-inflammatory properties (Cherala et al., 2012).
Molecular Descriptors and Antimicrobial Activity
Statistical and chemometric analysis of thiourea derivatives containing the 3-amino-1,2,4-triazole moiety, which is structurally similar to the compound of interest, revealed relationships between molecular descriptors and antimicrobial activity against various strains of Staphylococcus aureus (Filipowska et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-(1,2,4-triazol-1-ylmethyl)phenyl]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S/c11-10(16)14-9-3-1-8(2-4-9)5-15-7-12-6-13-15/h1-4,6-7H,5H2,(H3,11,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBQKDIYZPCXEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233090 | |
Record name | N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea | |
CAS RN |
1189749-60-7 | |
Record name | N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1189749-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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